molecular formula C10H16N2O2S B3308400 3-amino-N-(butan-2-yl)benzene-1-sulfonamide CAS No. 938124-70-0

3-amino-N-(butan-2-yl)benzene-1-sulfonamide

Cat. No.: B3308400
CAS No.: 938124-70-0
M. Wt: 228.31 g/mol
InChI Key: CUVQEBMZBSDXLE-UHFFFAOYSA-N
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Description

3-amino-N-(butan-2-yl)benzene-1-sulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a butan-2-yl substituent, and a benzene sulfonamide moiety.

Scientific Research Applications

3-amino-N-(butan-2-yl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Sulfonamides are not readily biodegradable and have the potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(butan-2-yl)benzene-1-sulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with butan-2-amine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(butan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives (from oxidation), sulfinamide and thiol derivatives (from reduction), and various substituted sulfonamides (from substitution reactions) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-N-(butan-2-yl)benzene-1-sulfonamide is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its butan-2-yl group, in particular, may influence its solubility and interaction with biological targets .

Properties

IUPAC Name

3-amino-N-butan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVQEBMZBSDXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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